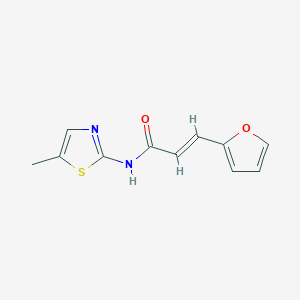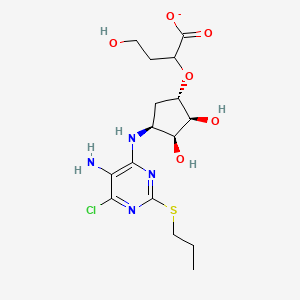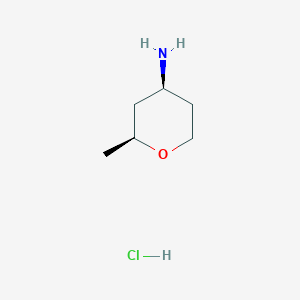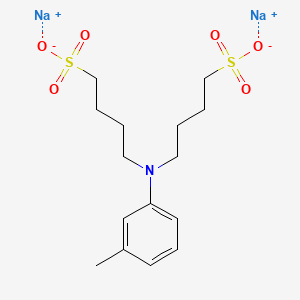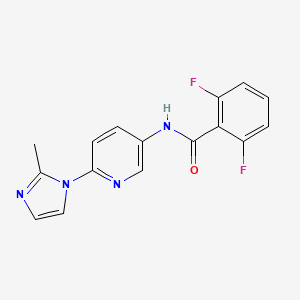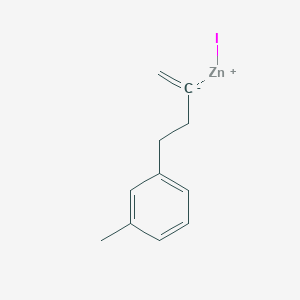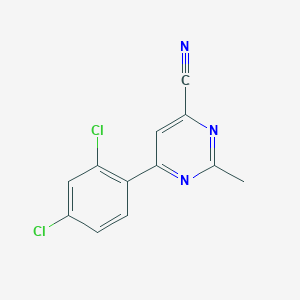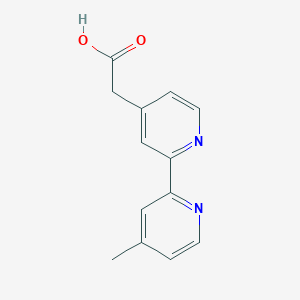![molecular formula C7H8O2 B14881530 5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
5,6-dihydro-4H-cyclopenta[c]furan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol: is a heterocyclic compound that features a fused ring system containing both furan and cyclopentane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1-halo-1-nitroalkenes as starting materials, which undergo dipolar cycloaddition reactions or tandem processes with nucleophiles . For example, the addition of gem-bromonitroalkenes to ylides derived from 3-acetylcoumarins and pyridine can lead to the formation of cyclopenta[c]furo[3,2-b]furan-5,6-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or cyclopentane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals or nucleophiles . These interactions can lead to isomerization, ring closures, and other structural changes that contribute to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]furan: Another heterocyclic compound with a similar fused ring system.
Cyclopenta[c]pyridine: Contains a pyridine ring fused with a cyclopentane ring.
Cyclopenta[c]thiophene: Features a thiophene ring fused with a cyclopentane ring.
Uniqueness
5,6-Dihydro-4H-cyclopenta[c]furan-5-ol is unique due to its specific combination of furan and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-5-ol |
InChI |
InChI=1S/C7H8O2/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7-8H,1-2H2 |
InChI Key |
TVLSIAAITDKFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=COC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



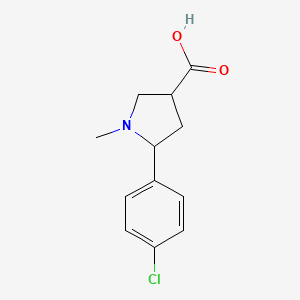
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)

